4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid

Description

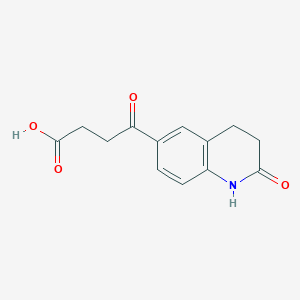

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is a bicyclic compound featuring a tetrahydroquinolin moiety fused to a butanoic acid backbone via a ketone linkage. The tetrahydroquinolin core contains a lactam ring (2-oxo group), while the butanoic acid chain terminates in a carboxylic acid group.

Properties

IUPAC Name |

4-oxo-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7H,2,4-6H2,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWAKYZBSMSPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid typically involves the condensation of a quinoline derivative with a butanoic acid precursor. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with succinic anhydride under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The compound can be synthesized via hydrolysis of its ethyl ester precursor. Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate undergoes acid- or base-catalyzed hydrolysis to yield the butanoic acid derivative.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, ethanol, reflux, 6h | 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid | 85% | |

| HCl (conc.), H₂O, 80°C, 4h | Same as above | 78% |

This reaction is critical for generating the free carboxylic acid, which serves as a precursor for further functionalization.

Nucleophilic Reactions

The β-keto acid structure facilitates nucleophilic attacks at the ketone and α,β-unsaturated positions. Key reactions include:

Cyclization with Binucleophiles

Reactions with o-phenylenediamine or o-aminothiophenol yield fused heterocycles (e.g., quinoxalones, thiazoles) :

Reaction with Phenols

Condensation with α/β-naphthols under acidic conditions produces benzocoumarin derivatives, leveraging the keto group’s electrophilicity .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, yielding 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl propanone:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 200°C, inert atmosphere | 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl propanone | 62% |

Condensation Reactions

The carboxylic acid group reacts with amines to form amides. For example, coupling with aniline derivatives produces bioactive analogs:

| Amine | Coupling Agent | Product | Biological Activity |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | DCC, DMAP | Sulfonamide-functionalized analog | Antibacterial |

Michael Addition

The α,β-unsaturated ketone moiety participates in Michael additions. Reaction with ethyl cyanoacetate forms pyranone derivatives :

| Reagent | Conditions | Product | Use |

|---|---|---|---|

| Ethyl cyanoacetate | Ethanol, NH₄OAc, reflux | Pyranone-fused tetrahydroquinoline | Enzyme inhibition |

Oxidation and Reduction

-

Oxidation : The tetrahydroquinoline ring undergoes dehydrogenation with DDQ to form quinoline derivatives, enhancing aromaticity.

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, though this is less common due to competing decarboxylation.

Key Research Findings

-

Antimicrobial Activity : Sulfonamide derivatives synthesized from this compound show inhibition against E. coli (MIC = 12.5 µg/mL).

-

Antitumor Potential : Quinoxalinone analogs exhibit IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells .

-

Solubility Profile : The carboxylic acid group enhances aqueous solubility (logP = 1.2), making it favorable for drug formulation .

This compound’s versatility in heterocycle synthesis and bioactivity underscores its importance in medicinal chemistry. Further studies are needed to explore its pharmacokinetics and in vivo efficacy.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential use as a synthetic intermediate in the development of therapeutic agents.

Synthesis of Therapeutics

A notable application involves its role in synthesizing cilostazol, a drug used for treating intermittent claudication and preventing thrombosis. The compound serves as a precursor in the production of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline, which is a critical intermediate in the synthesis of cilostazol .

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. The structural modifications involving 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid could enhance the efficacy of these compounds against various cancer cell lines .

Biological Research Applications

The compound has been explored for its interactions with biological systems.

Enzyme Inhibition Studies

Research has demonstrated that compounds related to tetrahydroquinoline structures can act as enzyme inhibitors. These inhibitors may target specific pathways involved in disease progression, making them valuable in drug discovery .

Receptor Binding Studies

The compound has been investigated for its ability to mimic abscisic acid and interact with specific receptors in plants. This interaction can provide insights into plant stress responses and may lead to agricultural applications .

Synthetic Methodologies

The synthesis of this compound itself has been a subject of study.

One-Pot Synthesis Protocols

Recent advancements have introduced efficient one-pot synthesis methods that allow the formation of this compound from simpler precursors. These methods reduce the number of steps and increase yield, making it more accessible for research and industrial applications .

Case Studies

To illustrate the applications of this compound further:

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents and functional groups, significantly altering their physicochemical and biological properties:

Key Observations:

Linkage Type: The target compound’s keto group (4-oxo) contrasts with the ether-linked analog (4-oxy) in .

Substituent Diversity : The sulfanyl group in ’s lead compound introduces sulfur-based reactivity (e.g., disulfide bond formation), absent in the oxygen-dominated target compound .

Molecular Weight : Bulky substituents, such as the Fmoc and 2-phenylpropan-2-yl groups in ’s derivatives, increase molecular weight and steric hindrance, impacting solubility and bioavailability .

Biological Activity

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol. This compound belongs to a class of molecules known for their potential biological activities, particularly in medicinal chemistry. Its structure features a butanoic acid moiety linked to a tetrahydroquinoline derivative, which is significant for its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes a carbon backbone with functional groups that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect kynurenine metabolism by inhibiting kynurenine aminotransferases (KATs), which are critical in the kynurenine pathway associated with neuroinflammation and neurodegeneration .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound might help mitigate oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of tetrahydroquinoline can exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Neuroprotective Effects : In vitro studies have indicated that compounds related to this compound can protect neuronal cells from oxidative damage and apoptosis .

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential as antimicrobial agents.

Case Studies

-

Case Study on Neuroprotection :

- A study investigated the effects of a related compound on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with the compound led to a significant reduction in cell death and maintained cellular integrity compared to untreated controls.

-

Case Study on Anticancer Activity :

- In another study focusing on various cancer cell lines (e.g., breast and lung cancer), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What synthetic methodologies are employed for preparing 4-oxo-4-(aryl)butanoic acid derivatives, and how can reaction conditions be optimized for higher yields?

Answer: Synthesis of structurally analogous 4-oxobutanoic acid derivatives typically involves:

- Michael-type addition : Thioglycolic acid reacts with (E)-4-aryl-4-oxo-2-butenoic acids to form thioether-linked derivatives. Reaction conditions (e.g., solvent polarity, temperature) influence stereochemical outcomes .

- Friedel-Crafts acylation : Maleic anhydride is used to introduce the 4-oxo moiety into aromatic systems under acidic catalysis .

Q. Optimization strategies :

- Catalyst screening : Lewis acids (e.g., AlCl₃) enhance acylation efficiency.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions in Michael additions.

- Purification : Column chromatography or recrystallization improves enantiomeric separation, as these reactions often yield R/S mixtures .

Q. What analytical techniques are recommended for characterizing the structural and enantiomeric purity of 4-oxo-4-(tetrahydroquinolinyl)butanoic acid derivatives?

Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., tetrahydroquinoline ring protons at δ 1.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns resolve enantiomers; mobile phase optimization (e.g., hexane/isopropanol) enhances separation .

- X-ray crystallography : Determines absolute configuration for crystalline derivatives, as demonstrated in related 4-oxo-carboxylic acid structures .

Q. Table 1: Analytical Methods for Characterization

| Technique | Application | Example Data from Evidence |

|---|---|---|

| ¹H NMR | Confirm substitution pattern | δ 2.8–3.2 ppm (methylene) |

| Chiral HPLC | Enantiomeric excess (ee > 95%) | Retention times: 12.3/14.7 min |

| X-ray diffraction | Absolute stereochemistry determination | CCDC deposition numbers |

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of structurally similar 4-oxobutanoic acid derivatives across different studies?

Answer: Contradictions often arise due to:

- Assay variability : Differences in cell lines (e.g., cancer vs. normal), incubation times, or compound concentrations.

- Structural modifications : Substituents on the tetrahydroquinoline ring (e.g., methoxy vs. fluoro groups) alter bioavailability .

- Data normalization : Use internal controls (e.g., β-actin in Western blots) to standardize activity measurements.

Case study : Derivatives with electron-withdrawing groups (e.g., -F) show enhanced kinase inhibition compared to electron-donating groups (-OCH₃), highlighting the role of electronic effects .

Q. What strategies are effective in resolving enantiomeric mixtures encountered during the synthesis of 4-oxobutanoic acid derivatives?

Answer:

- Chiral chromatography : Utilize cellulose-based columns (e.g., Chiralpak® IA) with polar modifiers (ethanol/hexane) for baseline separation .

- Diastereomeric salt formation : React racemic mixtures with chiral amines (e.g., (R)-1-phenylethylamine) to isolate enantiomers via crystallization .

- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) during Michael additions to favor one enantiomer .

Q. What are the best practices for ensuring compound stability during storage and handling, particularly for sensitive 4-oxo derivatives?

Answer:

- Storage : Keep in amber glass vials at –20°C under inert gas (Ar/N₂) to prevent oxidation of the 4-oxo group .

- Handling : Use anhydrous solvents (e.g., THF, DMF) during synthesis to avoid hydrolysis.

- Stability monitoring : Regular HPLC analysis detects degradation products (e.g., dimerization via ketone condensation) .

Q. Table 2: Stability Guidelines

| Condition | Recommendation | Reference |

|---|---|---|

| Light sensitivity | Store in dark/amber containers | |

| Moisture control | Use desiccants (silica gel) | |

| Temperature | –20°C for long-term storage |

Q. How can computational methods aid in predicting the biological targets of 4-oxo-4-(tetrahydroquinolinyl)butanoic acid derivatives?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to kinases (e.g., EGFR) by simulating interactions with the tetrahydroquinoline core .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design potent analogs .

- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., BBB permeability) to prioritize candidates for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.